![molecular formula C11H12F4N2O B15113874 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B15113874.png)
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol
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Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a valuable compound for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nucleophilic substitution of a fluorinated pyridine derivative with a piperidine derivative under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-ol
- 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol
- ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone
Uniqueness: 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol stands out due to its unique combination of a piperidine ring and a fluorinated pyridine moiety. This structural arrangement imparts distinct physicochemical properties, making it more versatile and effective in various applications compared to its analogs .
Properties
Molecular Formula |
C11H12F4N2O |
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Molecular Weight |
264.22 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol |
InChI |
InChI=1S/C11H12F4N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(18)6-17/h4-5,8,18H,1-3,6H2 |
InChI Key |
QFFAJKVSYLRANX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)F)O |
Origin of Product |
United States |
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